

An In-depth Technical Guide to 8-Methyldecanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyldecanoic acid

Cat. No.: B1211911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of **8-Methyldecanoic acid**. The content herein is intended to support research, scientific, and drug development applications by presenting detailed data, experimental methodologies, and structural visualizations.

Chemical and Physical Properties

8-Methyldecanoic acid, a branched-chain fatty acid, possesses distinct physical and chemical characteristics that are crucial for its application in various scientific fields. A summary of its key quantitative properties is presented in the table below for straightforward reference and comparison.

Property	Value	Reference(s)
IUPAC Name	8-methyldecanoic acid	[1]
CAS Number	5601-60-5	[1][2]
Molecular Formula	C ₁₁ H ₂₂ O ₂	[3]
Molecular Weight	186.29 g/mol	[1][3]
Appearance	Colorless to pale yellow clear liquid (estimated)	
Boiling Point	286.00 to 288.00 °C at 760.00 mm Hg	
Vapor Pressure	0.001 mmHg at 25.00 °C (estimated)	
Flash Point	153.89 °C (309.00 °F)	
Solubility	Soluble in alcohol. In water, 20.85 mg/L at 25 °C (estimated).	
Refractive Index	1.44300 to 1.44900 at 20.00 °C	
LogP (o/w)	4.4	[1]
SMILES	<chem>CCC(C)CCCCCCC(=O)O</chem>	[1][3]
InChI	InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)	[1][3]

Chemical Structure

The molecular structure of **8-Methyldecanoic acid** features a ten-carbon chain with a methyl group at the eighth position and a carboxylic acid functional group at the terminus.

Caption: 2D Chemical Structure of **8-Methyldecanoic Acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **8-Methyldecanoic acid** are crucial for its application in research and development. Below are generalized methodologies based on common organic chemistry practices and literature for similar compounds.

3.1. Synthesis of (R)-8-Methyldecanoic Acid

A potential synthetic route for the chiral form, (R)-8-methyldecanoic acid, involves a Grignard reaction followed by hydrolysis.^[4]

- Step 1: Grignard Reagent Formation and Coupling
 - In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a catalytic amount of iodine are suspended in anhydrous tetrahydrofuran (THF).
 - (S)-(+)-1-bromo-2-methylbutane is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at approximately 30 °C for 3 hours.^[4]
 - The reaction mixture is then cooled to 10 °C, and a suitable electrophile is added to undergo coupling with the Grignard reagent. This step is maintained for 3 hours.^[4]
- Step 2: Hydrolysis
 - The resulting intermediate is hydrolyzed using an aqueous solution of sodium hydroxide in THF.
 - The mixture is refluxed for 5 hours to ensure complete conversion to the carboxylate salt.^[4]
 - Acidification of the reaction mixture with a suitable acid (e.g., HCl) will yield the final product, (R)-8-methyldecanoic acid.
- Purification: The crude product can be purified using standard techniques such as vacuum distillation or column chromatography.

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids like **8-Methyldecanoic acid**.

- Sample Preparation (Derivatization):
 - Due to the low volatility of carboxylic acids, a derivatization step is often required. A common method is esterification to form the more volatile methyl ester.
 - The fatty acid sample is dissolved in a suitable solvent (e.g., hexane or methanol).
 - An esterifying agent, such as BF_3 -methanol or by bubbling HCl gas through methanol, is added, and the mixture is heated to form the fatty acid methyl ester (FAME).
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).
 - Injection: A small volume (e.g., 1 μL) of the derivatized sample is injected into the GC.
 - Temperature Program: An appropriate temperature gradient is used to separate the components of the sample.
 - Mass Spectrometer: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer to identify the compound based on its mass spectrum.

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **8-Methyldecanoic acid**.

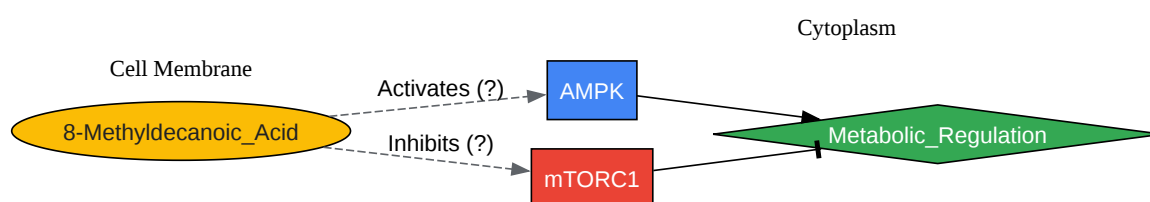
- Sample Preparation:
 - A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3).
 - A reference standard, such as tetramethylsilane (TMS), may be added.

- ^1H NMR Spectroscopy: Provides information on the number and types of hydrogen atoms in the molecule.
- ^{13}C NMR Spectroscopy: Provides information on the number and types of carbon atoms in the molecule. Predicted ^{13}C NMR spectral data is available in public databases.[5]

Potential Biological Signaling Pathways

While specific signaling pathways for **8-Methyldecanoic acid** are not extensively documented, its structural similarity to other medium-chain fatty acids (MCFAs) suggests potential involvement in similar biological activities.

It is known that some MCFAs can influence key cellular signaling pathways. For instance, decanoic acid has been shown to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.[6][7][8] Additionally, a related branched-chain fatty acid, 8-methylnonanoic acid, has been found to activate the AMPK pathway, a critical sensor of cellular energy status.[9] Given these precedents, a plausible hypothesis is that **8-Methyldecanoic acid** could also modulate these or similar metabolic signaling pathways. Further research is required to elucidate the specific biological roles of **8-Methyldecanoic acid**.



[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for **8-Methyldecanoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Methyldecanoic acid | C₁₁H₂₂O₂ | CID 21813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-METHYLDECANOIC ACID | 5601-60-5 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. NP-MRD: Showing NP-Card for 8-methyldecanoic acid (NP0234001) [np-mrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Methyldecanoic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211911#8-methyldecanoic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com